3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one
CAS No.:
Cat. No.: VC16697338
Molecular Formula: C10H10F3N3O2
Molecular Weight: 261.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F3N3O2 |
|---|---|
| Molecular Weight | 261.20 g/mol |
| IUPAC Name | 3-(2-hydroxyethyl)-2-methyl-7-(trifluoromethyl)-4H-imidazo[4,5-b]pyridin-5-one |
| Standard InChI | InChI=1S/C10H10F3N3O2/c1-5-14-8-6(10(11,12)13)4-7(18)15-9(8)16(5)2-3-17/h4,17H,2-3H2,1H3,(H,15,18) |
| Standard InChI Key | JGMNZGSJLIIQDZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(N1CCO)NC(=O)C=C2C(F)(F)F |
Introduction
General Information
3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one is a complex heterocyclic compound belonging to the imidazopyridine class, known for its diverse biological activities. The presence of a trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. The imidazo[4,5-b]pyridine framework has potential applications in drug development because of its ability to interact with various biological targets.
Synthesis
The synthesis of 3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. A common method includes the cyclocondensation of hydrazine derivatives with appropriate carbonyl compounds or acetylenic ketones under acidic or basic conditions.
Chemical Reactions
3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one can undergo various chemical transformations, typically facilitated by catalysts such as palladium or copper salts, which promote efficient coupling and functionalization processes.
Mechanism of Action
The mechanism of action for 3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one involves interaction with specific biological targets. This compound may act as an allosteric modulator or inhibitor of certain enzymes or receptors involved in inflammatory processes or cancer pathways. Studies have shown that similar compounds exhibit activity against cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The half-maximal inhibitory concentration (IC50) values for related derivatives suggest significant potency against these targets.
Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine | C7H4F3N3 | 187.12 |
| ethyl 2-{[3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl]thio}acetate | C12H12F3N3O2S | 319.30 |
| 7-Difluoromethyl-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one | C9H9F2N3O | 213.19 |
| 2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one | C14H10F3N3OS | 325.31 |
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